Isosalvipuberulin

Descripción general

Descripción

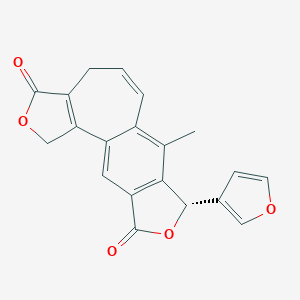

Isosalvipuberulin, also known as Isopuberulin, is a diterpenoid that can be isolated from Salvia puberula . It is used for research purposes .

Synthesis Analysis

The synthesis of Isosalvipuberulin has been reported in a concise and efficient approach for the diastereoselective total synthesis of salvileucalin C, as well as their biosynthetically related diterpenoids salvileucalin D, salvipuberulin, isosalvipuberulin, and dugesin B .Molecular Structure Analysis

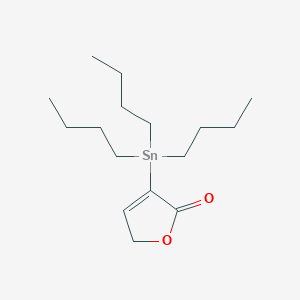

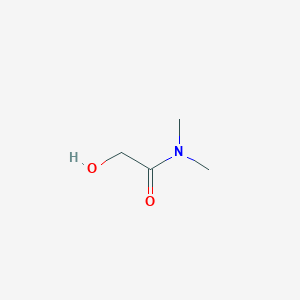

The molecular formula of Isosalvipuberulin is C20H14O5 . The molecular weight is 334.32 g/mol . The structure of Isosalvipuberulin includes 29 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of Isosalvipuberulin include a molecular weight of 334.3 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación

Diastereoselective Total Synthesis

The compound Isosalvipuberulin has been a subject of scientific interest, particularly in the context of its synthesis. A significant study demonstrated a concise and efficient approach for the diastereoselective total synthesis of Isosalvipuberulin, along with other related diterpenoids. The methodology employed a Beckwith-Dowd ring expansion and a tandem diastereoselective Stille coupling, among other techniques, showcasing the compound's synthetic accessibility and potential for further chemical manipulation (Fu et al., 2014).

Chemotaxonomic Significance

Another study emphasized the chemotaxonomic significance of Isosalvipuberulin. The compound was isolated from Salvia dugesii, along with other novel diterpenoids. The identification and structural elucidation of these compounds, including Isosalvipuberulin, provide valuable insights into the biosynthesis and chemotaxonomic traits of the species, contributing to our understanding of plant chemistry and potential therapeutic applications (Xu et al., 2004).

Structural and Spectroscopic Analysis

Isosalvipuberulin was also a focus in a study involving Salvia leucantha CAV., where it was isolated along with other diterpenoids. Advanced spectroscopic methods, including X-ray analysis, were employed to establish the structures of these compounds, highlighting the importance of Isosalvipuberulin in understanding the chemical diversity and potential biological activity of plant-derived compounds (Narukawa et al., 2006).

Safety And Hazards

When handling Isosalvipuberulin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSGIRHUQGFAD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921671 | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isosalvipuberulin | |

CAS RN |

115321-32-9 | |

| Record name | Isopuberulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)